Superior High-Temperature Stability of Trimethylethylammonium Cation in Organic Electrolytes for EDLCs
In a systematic DFT and Brownian dynamics study comparing four quaternary ammonium cations for EDLC electrolytes, trimethylethylammonium exhibited the highest stability at 488 K, surpassing tetraethylammonium, triethylmethylammonium, and diethyldimethylammonium. At this temperature, the activation free energy becomes effectively negligible and the number of reactive sites determines overall stability, making trimethylethylammonium the preferred choice for high-temperature EDLC operation [1]. At room temperature, diethyldimethylammonium is more stable than trimethylethylammonium due to entropy contributions, highlighting the temperature-dependent performance crossover unique to this cation [1].
| Evidence Dimension | Relative thermal stability (reactivity for Hofmann elimination) at 488 K |
|---|---|
| Target Compound Data | Most stable among four tested cations |
| Comparator Or Baseline | Tetraethylammonium (TEA+), triethylmethylammonium, diethyldimethylammonium |
| Quantified Difference | Trimethylethylammonium > diethyldimethylammonium > triethylmethylammonium > tetraethylammonium at 488 K; stability order reverses at room temperature (diethyldimethylammonium > trimethylethylammonium) |
| Conditions | DFT calculations (B3LYP/6-31+G(d,p)) and Brownian dynamics simulations; organic electrolyte system for EDLCs |
Why This Matters
For EDLC applications requiring operation above 488 K, trimethylethylammonium-based electrolytes offer the highest decomposition resistance among alkyl-branched quaternary ammoniums, directly influencing device lifetime and reliability.
- [1] Ahn, Y. N.; Lee, S. H.; Lee, G. S.; Kim, H. Effect of alkyl branches on the thermal stability of quaternary ammonium cations in organic electrolytes for electrochemical double layer capacitors. Phys. Chem. Chem. Phys. 2017, 19, 19959–19966. View Source
